11-ブロモウンデシルトリクロロシラン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

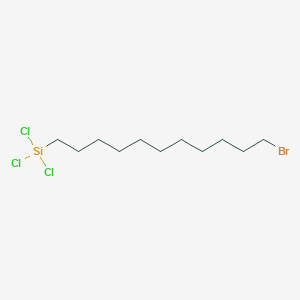

11-Bromoundecyltrichlorosilane is an organosilicon compound with the molecular formula C11H22BrCl3Si. It is a clear liquid that is colorless to light yellow or light orange. This compound is known for its reactivity with moisture, water, and protic solvents, making it a valuable reagent in various chemical processes .

科学的研究の応用

表面改質

11-ブロモウンデシルトリクロロシランは、表面の改質と、所望の物理化学的機能を備えた表面の特性の調整に使用されます . これは、濡れ性の改質、光学特性の変更、分子電子デバイスの製造など、幅広い用途を持つ重要な研究分野です .

クリックケミストリー

この化合物は、特に末端アセチレンの1,3-双極子環状付加反応におけるクリックケミストリーに使用されます . このプロセスでは、さまざまな基板上にトリアゾール末端の単分子層が調製されます . 次に、クマリン343誘導体などの蛍光色素分子を、これらのアジド末端の単分子層にクリックすることができます .

シリコンナノ粒子官能基化

シラニル化は、11-ブロモウンデシルトリクロロシランを使用するプロセスであり、シリコンナノ粒子(NP)の表面を官能基化する一般的な方法です . シリコンNPは、四塩化ケイ素をナトリウムナフタレンで還元することによって調製されます . 合成した粒子の表面の末端塩素は、順番にメタノールと水で置換されます . 次に、11-ブロモウンデシルトリクロロシランでシラニル化されます .

NP表面へのアルキル、ブロモ、またはエステル末端の生成

シラニル化プロセスでの11-ブロモウンデシルトリクロロシランの使用により、NP表面にアルキル、ブロモ、またはエステル末端が生成されます . これらの末端は、元のNPの光物理性を損なうことなく、NPにさまざまな機能をもたらします .

半導体量子ドットの製造

11-ブロモウンデシルトリクロロシランは、半導体量子ドットの製造に使用されます . これらの量子ドットは、生物学的用途に対して毒性が低く、シリコンマイクロエレクトロニクスへの統合と互換性があります .

表面パッシベーション

Si NPの非湿式化学合成では、表面パッシベーションは酸化物または水素媒介のいずれかです . Si NPの有機パッシベーションが報告されており、安定性と官能基化が向上しています . 湿式化学によって製造されたSi NPは、通常、ハロゲン表面を有します . これは、化学的アクセス可能性のために、終了のための良い出発点となります .

作用機序

Target of Action

The primary target of 11-Bromoundecyltrichlorosilane is the surface of various substrates. This compound is used to modify the surfaces and tailor their properties with desired physico-chemical functions .

Mode of Action

11-Bromoundecyltrichlorosilane interacts with its targets by forming monolayers on different substrates. The compound utilizes the 1,3-dipolar cycloaddition of terminal acetylenes to prepare triazole-terminated monolayers .

Biochemical Pathways

It is known that the compound plays a crucial role in the chemical surface reactions, particularly in the modification of wetting properties, alteration of optical properties, and fabrication of molecular electronic devices .

Result of Action

The molecular and cellular effects of 11-Bromoundecyltrichlorosilane’s action primarily involve the modification of surface properties. The compound forms well-ordered monolayers on various substrates, which can be further functionalized to achieve desired properties .

Action Environment

The action, efficacy, and stability of 11-Bromoundecyltrichlorosilane are influenced by various environmental factors. For instance, the quality of the layers formed by the compound can be controlled with high precision, which is crucial for its applications in diverse fields .

準備方法

11-Bromoundecyltrichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of 11-bromoundecanol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane . The industrial production of 11-Bromoundecyltrichlorosilane follows similar principles but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

化学反応の分析

11-Bromoundecyltrichlorosilane undergoes various chemical reactions, including:

- **Substitution

特性

IUPAC Name |

11-bromoundecyl(trichloro)silane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22BrCl3Si/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h1-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNQRNOPJAFMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC[Si](Cl)(Cl)Cl)CCCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22BrCl3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79769-48-5 |

Source

|

| Record name | (11-Bromoundecyl)trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-3-BENZYL-1,3,8-TRIAZASPIRO[4.5]DECANE-2,4-DIONE](/img/structure/B2569646.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2569651.png)

![2,2-Dimethyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydrochromen-4-ol](/img/structure/B2569655.png)

![2-(2-Bromophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2569657.png)

![5-[4-(2-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2569658.png)

![2-Chloro-3-fluoro-5-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B2569660.png)

![3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]propanamide](/img/structure/B2569661.png)

![2-{[(2-methoxyphenyl)carbamoyl]methyl}-6,8-dimethyl-N-[(4-methylphenyl)methyl]-1-oxo-1H,2H-pyrrolo[1,2-d][1,2,4]triazine-7-carboxamide](/img/structure/B2569666.png)

![2-piperidino-N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2569669.png)